N-[2-(1H-imidazol-4-yl)ethyl]-2-methylbenzamide
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Overview
Description
N~1~-[2-(1H-IMIDAZOL-4-YL)ETHYL]-2-METHYLBENZAMIDE is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(1H-IMIDAZOL-4-YL)ETHYL]-2-METHYLBENZAMIDE typically involves the formation of the imidazole ring followed by the attachment of the benzamide group. One common method is the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles . Another approach involves the use of N-heterocyclic carbenes as catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions and condensation reactions. These methods are optimized for efficiency and yield, often employing catalysts and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(1H-IMIDAZOL-4-YL)ETHYL]-2-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation and reducing agents for reduction reactions. Substitution reactions often require specific catalysts to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives .
Scientific Research Applications
N~1~-[2-(1H-IMIDAZOL-4-YL)ETHYL]-2-METHYLBENZAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of functional materials and catalysts
Mechanism of Action
The mechanism of action of N1-[2-(1H-IMIDAZOL-4-YL)ETHYL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antimicrobial agent with an imidazole ring.
Clotrimazole: An antifungal agent containing an imidazole ring.
Uniqueness
N~1~-[2-(1H-IMIDAZOL-4-YL)ETHYL]-2-METHYLBENZAMIDE is unique due to its specific structure, which combines the imidazole ring with a benzamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C13H15N3O/c1-10-4-2-3-5-12(10)13(17)15-7-6-11-8-14-9-16-11/h2-5,8-9H,6-7H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
QIHZXZJDMPNJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CN=CN2 |
Origin of Product |
United States |
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